molecular formula C21H20O5 B048728 Gancaonin G CAS No. 126716-34-5

Gancaonin G

Cat. No.: B048728
CAS No.: 126716-34-5
M. Wt: 352.4 g/mol
InChI Key: WLPHLDLTTPUDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gancaonin G is a natural compound belonging to the class of flavonoids, specifically isoflavonoids. This compound has garnered attention due to its diverse biological activities, including antimicrobial and estrogen-like effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gancaonin G can be synthesized through various chemical reactions involving the appropriate starting materials. One common synthetic route involves the use of 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. These compounds undergo a series of reactions, including condensation and cyclization, to form the desired isoflavonoid structure .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Glycyrrhiza uralensis. The extraction process includes steps such as drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Gancaonin G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

  • Gancaonin A
  • Gancaonin B
  • Gancaonin C
  • Gancaonin D
  • Gancaonin E
  • Gancaonin F

Uniqueness

Gancaonin G is unique due to its specific structural features, such as the presence of a prenyl group at the 6-position and a methoxy group at the 7-position. These structural attributes contribute to its distinct biological activities and make it a valuable compound for various applications .

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHLDLTTPUDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155273
Record name Gancaonin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gancaonin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

126716-34-5
Record name Gancaonin G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126716-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gancaonin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gancaonin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANCAONIN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FEL0FW4CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gancaonin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 98 °C
Record name Gancaonin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gancaonin G
Reactant of Route 2
Reactant of Route 2
Gancaonin G
Reactant of Route 3
Reactant of Route 3
Gancaonin G
Reactant of Route 4
Reactant of Route 4
Gancaonin G
Reactant of Route 5
Reactant of Route 5
Gancaonin G
Reactant of Route 6
Gancaonin G
Customer
Q & A

Q1: What is the antibacterial activity of Gancaonin G and against which bacteria has it been tested?

A1: this compound has demonstrated moderate antibacterial activity. Research shows activity against Streptococcus mutans, a bacterium implicated in tooth decay [, ]. It also displayed activity against methicillin-resistant Staphylococcus aureus (MRSA) at a minimum inhibitory concentration (MIC) of 16 µg/mL [].

Q2: What other compounds are frequently found alongside this compound in Glycyrrhiza uralensis extracts?

A2: this compound is often co-isolated from Glycyrrhiza uralensis with other isoflavonoids like licocoumarone, glycyrin, glycyrol, and 5,7,4′-trihydroxy-6,8-diisoprenylisoflavone []. Additionally, compounds such as licoricidin, isoglycyrol, and 6,8-diprenylgenistein have been found in the same fractions as this compound [].

Q3: Have any structural analogs of this compound been investigated for antibacterial activity?

A3: Yes, several structural analogs of this compound, specifically other prenylated isoflavonoids, have been studied for their antibacterial properties. For instance, 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone, a compound frequently found alongside this compound, exhibited potent activity against Streptococcus mutans []. This suggests that the prenyl groups in these molecules may play a role in their antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.